molecular formula C14H28O B14321858 2-Methyl-3-undecyloxirane CAS No. 106240-41-9

2-Methyl-3-undecyloxirane

Cat. No.: B14321858
CAS No.: 106240-41-9
M. Wt: 212.37 g/mol
InChI Key: OLRPHLLUOFSPRP-UHFFFAOYSA-N
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Description

2-Methyl-3-undecyloxirane is an organic compound belonging to the class of epoxides. Epoxides are characterized by a three-membered ring consisting of an oxygen atom and two carbon atoms. This compound is notable for its unique structure, which includes a methyl group and an undecyl chain attached to the oxirane ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-3-undecyloxirane can be achieved through several methods. One common approach involves the epoxidation of alkenes using peracids such as m-chloroperbenzoic acid (m-CPBA). The reaction typically occurs under mild conditions, often at room temperature, and yields the desired epoxide with high selectivity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of more scalable processes. One such method is the chlorohydrin process, where an alkene is first converted to a chlorohydrin using chlorine and water, followed by treatment with a base to form the epoxide. This method is advantageous for large-scale production due to its efficiency and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3-undecyloxirane undergoes various chemical reactions, including:

    Oxidation: The epoxide ring can be opened by oxidizing agents, leading to the formation of diols.

    Reduction: Reduction of the epoxide can yield alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the carbon atoms of the epoxide ring, resulting in the formation of different functionalized products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines, thiols, and halides can react with the epoxide under basic or acidic conditions.

Major Products

The major products formed from these reactions include diols, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

2-Methyl-3-undecyloxirane has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Methyl-3-undecyloxirane involves the reactivity of the epoxide ring. The strained three-membered ring is highly reactive and can undergo ring-opening reactions with various nucleophiles. This reactivity is exploited in both synthetic and biological applications, where the compound can interact with different molecular targets and pathways.

Comparison with Similar Compounds

Similar Compounds

    1,2-Epoxybutane: A smaller epoxide with similar reactivity but different physical properties.

    Styrene oxide: An aromatic epoxide with distinct chemical behavior due to the presence of the phenyl group.

    Epichlorohydrin: A chlorinated epoxide used in the production of epoxy resins.

Uniqueness

2-Methyl-3-undecyloxirane is unique due to its long undecyl chain, which imparts different physical and chemical properties compared to smaller or more substituted epoxides

Properties

CAS No.

106240-41-9

Molecular Formula

C14H28O

Molecular Weight

212.37 g/mol

IUPAC Name

2-methyl-3-undecyloxirane

InChI

InChI=1S/C14H28O/c1-3-4-5-6-7-8-9-10-11-12-14-13(2)15-14/h13-14H,3-12H2,1-2H3

InChI Key

OLRPHLLUOFSPRP-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCC1C(O1)C

Origin of Product

United States

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